molecular formula C₁₂H₁₄FIN₂O₅ B1140906 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine CAS No. 61787-10-8

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine

Cat. No. B1140906
CAS RN: 61787-10-8
M. Wt: 412.15
InChI Key:
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Description

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine (5'-DIIF) is a synthetic nucleoside analogue of uridine with a modified sugar moiety. It was first synthesized in the laboratory of Dr. Robert L. Letsinger at the University of Illinois at Urbana-Champaign in the late 1980s. 5'-DIIF has been extensively studied for its potential applications in biochemistry, molecular biology, and pharmaceuticals. It has been used as a tool for studying the mechanism of action of enzymes, as a substrate for drug synthesis, and as a potential therapeutic agent.

Scientific Research Applications

Mechanisms of Action and Cellular Pharmacology

Fluoropyrimidines, including compounds related to 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine, have been a cornerstone in the therapeutic arsenal against various solid tumors for over four decades. These compounds, through their cellular pharmacology, have sparked significant interest in their combination with modulatory agents like leucovorin and methotrexate, which enhance their metabolism or cytotoxic effects. Furthermore, their ability to synergize with other antineoplastic agents and modalities, such as cisplatin and ionizing radiation, has been appreciated for enhancing therapeutic activity (J. Grem, 2000).

Antiviral Applications

The review on chemotherapy of ocular viral infections has highlighted the application of iododeoxyuridine (IdUrd), a compound similar to this compound, in treating herpes simplex virus (HSV) keratitis. This showcases the potential of such compounds in viral chemotherapy, emphasizing their specificity and effectiveness in targeting viral infections (P. Fischer & W. Prusoff, 1984).

Advances in Fluorinated Pyrimidines Chemistry

Recent developments in fluorine chemistry have significantly contributed to the precise use of fluorinated pyrimidines in cancer treatment. The incorporation of radioactive and stable isotopes for studying metabolism and biodistribution, along with insights into how these compounds perturb nucleic acid structure and dynamics, highlights the complex interaction between fluoropyrimidines and cellular mechanisms. This has led to the identification of novel roles for RNA modifying enzymes and DNA topoisomerase 1 in mediating the anti-tumor activity of such compounds, offering avenues for more targeted and personalized cancer therapy (W. Gmeiner, 2020).

Clinical Pharmacology and Therapeutic Efficacy

The therapeutic efficacy of capecitabine, an oral prodrug of 5-fluorouracil, underlines the importance of selective conversion to its active form in neoplastic tissues. This specificity makes fluoropyrimidines, by extension compounds like this compound, particularly appealing for clinical use due to their tumor-specific activity. The role of thymidine phosphorylase in mediating the activation pathway of capecitabine highlights the intricate balance between drug efficacy and toxicity, providing a foundation for optimizing treatment regimens for breast and colorectal cancer (G. Aprile et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine' involves the protection of the 2',3'-hydroxyl groups of uridine, followed by iodination at the 5'-position and deprotection of the hydroxyl groups. Finally, the isopropylidene group is introduced at the 5'-position.", "Starting Materials": [ "Uridine", "Iodine", "Sodium iodide", "Acetic anhydride", "Isopropylidene chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Fluorouracil" ], "Reaction": [ "Protection of 2',3'-hydroxyl groups of uridine using acetic anhydride and triethylamine in dichloromethane", "Iodination of 5'-position of protected uridine using iodine and sodium iodide in methanol", "Deprotection of 2',3'-hydroxyl groups using diisopropylethylamine in dichloromethane", "Introduction of isopropylidene group at 5'-position using isopropylidene chloride and triethylamine in dichloromethane", "Conversion of fluorouracil to 5-fluorouridine using potassium carbonate in methanol", "Coupling of 5-fluorouridine with the protected and isopropylidene modified uridine using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane", "Deprotection of 2',3'-hydroxyl groups using diisopropylethylamine in dichloromethane", "Deprotection of isopropylidene group using acetic acid in methanol" ] }

CAS RN

61787-10-8

Molecular Formula

C₁₂H₁₄FIN₂O₅

Molecular Weight

412.15

synonyms

5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)uridine; 

Origin of Product

United States

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